molecular formula C12H10ClNO2 B14136201 3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione CAS No. 89029-33-4

3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione

Cat. No.: B14136201
CAS No.: 89029-33-4
M. Wt: 235.66 g/mol
InChI Key: WYCRMXSJGQGNNC-UHFFFAOYSA-N
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Description

3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione is an organic compound with a complex structure that includes a cyclobutene ring, a chloro substituent, and an amino group attached to a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-methylphenyl isocyanate with a suitable cyclobutene derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione exerts its effects involves interactions with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione is unique due to its cyclobutene ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where such properties are desired .

Properties

CAS No.

89029-33-4

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

3-chloro-4-(N,2-dimethylanilino)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C12H10ClNO2/c1-7-5-3-4-6-8(7)14(2)10-9(13)11(15)12(10)16/h3-6H,1-2H3

InChI Key

WYCRMXSJGQGNNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C)C2=C(C(=O)C2=O)Cl

Origin of Product

United States

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